

Z-Homophe-OH: A Key Building Block for Peptide Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Z-Homophe-OH**

Cat. No.: **B556137**

[Get Quote](#)

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylloxycarbonyl-L-homophenylalanine (**Z-Homophe-OH**) is a crucial N-protected amino acid derivative utilized in the synthesis of peptides for various research and drug development applications. The benzylloxycarbonyl (Z or Cbz) group provides robust protection for the α -amino group of L-homophenylalanine, preventing unwanted side reactions during peptide bond formation. This protecting group is stable under a range of conditions and can be readily removed by catalytic hydrogenation, offering orthogonality in peptide synthesis strategies. This document provides a detailed protocol for the synthesis, purification, and application of **Z-Homophe-OH** in solution-phase peptide synthesis.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and characterization of **Z-Homophe-OH** and its use in peptide synthesis.

Table 1: Physicochemical Properties of **Z-Homophe-OH**

Property	Value
CAS Number	127862-89-9
Molecular Formula	C ₁₈ H ₁₉ NO ₄
Molecular Weight	313.35 g/mol
Appearance	White to off-white solid
Purity (Typical)	≥98.0% (by TLC)

Table 2: Expected Yield for **Z-Homophe-OH** Synthesis via Schotten-Baumann Reaction

Reaction	Starting Material	Reagents	Expected Yield (%)
N-protection	L-Homophenylalanine	Benzyl chloroformate, NaOH	~73*

*Expected yield is based on the synthesis of the analogous compound, N-benzyloxycarbonyl-L-alanine, due to the lack of specific literature reports on the yield for **Z-Homophe-OH** under these exact conditions.

Table 3: Common Coupling Reagents for **Z-Homophe-OH** in Peptide Synthesis

Coupling Reagent	Additive	Base	Key Features
DIC (Diisopropylcarbodiimide)	HOEt (Hydroxybenzotriazole)	DIPEA (N,N-Diisopropylethylamine)	Minimizes racemization; byproduct (DIU) is soluble in some organic solvents. [1]
PyBOP (Benzotriazol-1-yl-oxytrityrrolidinophosphonium hexafluorophosphate)	-	DIPEA	High coupling efficiency, especially for hindered amino acids. [1]
EDC·HCl (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)	HOEt	-	Water-soluble carbodiimide, byproducts are easily removed by aqueous workup. [2]

Experimental Protocols

Protocol 1: Synthesis of Z-Homophe-OH via Schotten-Baumann Reaction

This protocol describes the protection of the α -amino group of L-homophenylalanine using benzyl chloroformate.

Materials:

- L-Homophenylalanine
- 2N Sodium hydroxide (NaOH) solution
- Benzyl chloroformate (Cbz-Cl)
- Diethyl ether
- 2N Hydrochloric acid (HCl)

- Ethyl acetate
- Hexane
- Anhydrous magnesium sulfate ($MgSO_4$)
- Ice bath
- Three-necked round-bottom flask
- Magnetic stirrer

Procedure:

- In a 2 L three-necked flask, dissolve L-homophenylalanine in 2N NaOH solution and cool the flask to 0°C in an ice bath.
- To this chilled and stirring solution, simultaneously add benzyl chloroformate and 2N NaOH solution dropwise. Maintain the reaction temperature below 5°C throughout the addition.
- After the complete addition of the reagents, remove the ice bath and continue stirring the reaction mixture for 2 hours at room temperature.
- Add 100 mL of diethyl ether to the reaction mixture and transfer it to a separatory funnel. Separate the organic phase.
- Wash the aqueous phase once more with 100 mL of diethyl ether.
- Carefully acidify the aqueous phase to a pH of 1 with 2N HCl.
- Extract the product from the acidified aqueous phase with three portions of 150 mL of ethyl acetate.
- Combine the organic phases and wash them with three 100 mL portions of water.
- Dry the organic phase over anhydrous $MgSO_4$, filter, and remove the solvent under reduced pressure to yield a colorless oil which should crystallize upon standing.

- Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure **Z-Homophe-OH**.

Protocol 2: Purification of **Z-Homophe-OH** by Recrystallization

This protocol details the purification of the synthesized **Z-Homophe-OH**.

Materials:

- Crude **Z-Homophe-OH**
- Ethyl acetate
- Hexane
- Heating mantle or hot plate
- Erlenmeyer flask
- Ice bath
- Büchner funnel and filter paper

Procedure:

- Dissolve the crude **Z-Homophe-OH** in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.
- Once completely dissolved, slowly add hexane until the solution becomes slightly turbid.
- Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
- To maximize crystal yield, place the flask in an ice bath for 30 minutes.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold hexane.

- Dry the purified crystals under vacuum.

Protocol 3: Solution-Phase Peptide Coupling using Z-Homophe-OH

This protocol describes the coupling of **Z-Homophe-OH** to an amino acid ester using DIC/HOBt.

Materials:

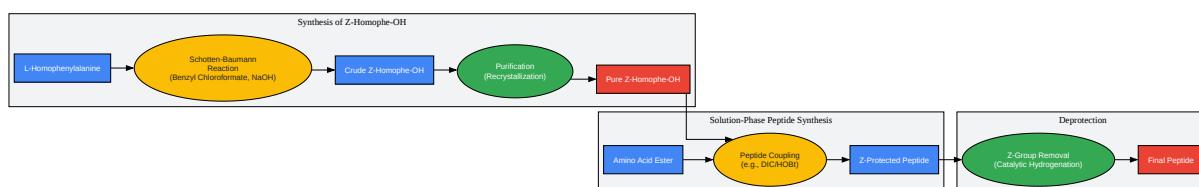
- **Z-Homophe-OH**
- Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl)
- N,N-Diisopropylethylamine (DIPEA)
- 1-Hydroxybenzotriazole (HOBt)
- N,N'-Diisopropylcarbodiimide (DIC)
- Anhydrous Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ice bath
- Round-bottom flask
- Magnetic stirrer

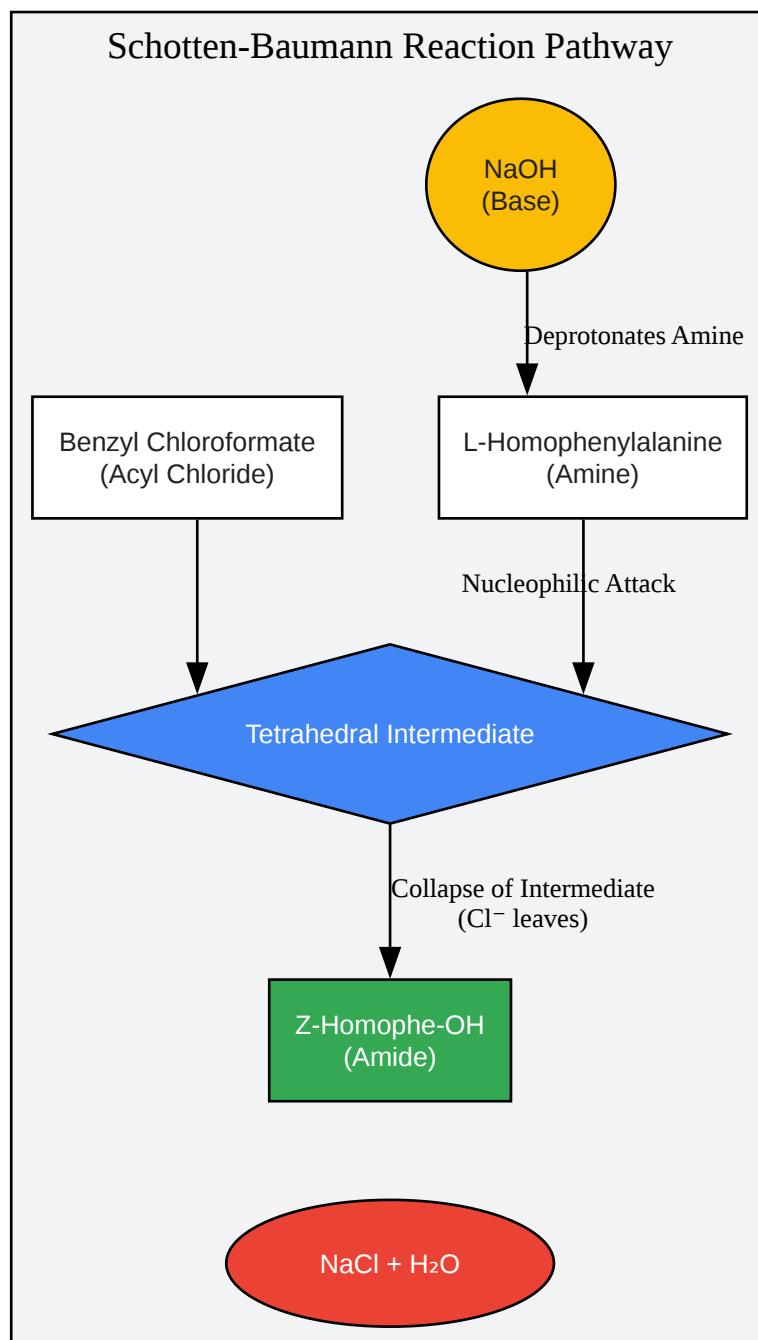
Procedure:

- Preparation of the free amino acid ester: In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.1 eq) in anhydrous DCM. Add DIPEA (1.1 eq) to the solution and stir for 20 minutes at room temperature.[2]
- Activation of **Z-Homophe-OH**: In a separate flask, dissolve **Z-Homophe-OH** (1.0 eq) and HOBT (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.[2]
- Coupling Reaction: To the cooled solution from step 2, add DIC (1.1 eq) dropwise. Stir the mixture at 0°C for 30 minutes.
- Add the freshly prepared amino acid ester solution from step 1 to the activated **Z-Homophe-OH** mixture.
- Allow the reaction to warm to room temperature and stir overnight.
- Work-up and Purification: a. Upon completion (monitored by TLC), dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2] d. Purify the crude dipeptide by silica gel column chromatography.

Protocol 4: Deprotection of the Z-Group by Catalytic Hydrogenation

This protocol details the removal of the Z-group from the synthesized peptide.


Materials:


- Z-protected peptide
- Methanol (MeOH)
- 10% Palladium on carbon (Pd/C)
- Hydrogen source (e.g., hydrogen balloon or hydrogenation apparatus)
- Celite

Procedure:

- Dissolve the Z-protected peptide in methanol.
- Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide) to the solution.
- Place the reaction vessel under a hydrogen atmosphere and stir vigorously at room temperature.
- Monitor the reaction progress by TLC or LC-MS until all the starting material is consumed (typically 1-4 hours).[\[2\]](#)
- Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
- Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Mandatory Visualization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/benchchem.com)
- 2. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/benchchem.com)
- To cite this document: BenchChem. [Z-Homophe-OH: A Key Building Block for Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b556137#z-homophe-oh-peptide-synthesis-protocol\]](https://www.benchchem.com/product/b556137#z-homophe-oh-peptide-synthesis-protocol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com